(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid
Overview
Description
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid is a complex organic compound featuring a benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. This process can be carried out using stable diazonium salts prepared with a polymer-supported nitrite reagent and p-tosic acid . The transformation is compatible with a wide range of aryl functional groups and amide/sulfonamide substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ortho-hydroxylated benzamides.
Reduction: Reduction reactions can modify the benzotriazinone ring, potentially leading to different functionalized derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving the benzotriazinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include nickel (0)/phosphine complexes for denitrogenative annulation reactions , and trifluoroacetic acid for denitrogenative hydroxylation . Reaction conditions vary but often involve mild temperatures and specific catalysts to ensure high selectivity and yield.
Major Products
Major products formed from these reactions include 3,4-dihydroisoquinolin-1(2H)-ones from annulation reactions and ortho-hydroxylated benzamides from hydroxylation reactions .
Scientific Research Applications
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid involves its interaction with molecular targets through its benzotriazinone moiety. This interaction can lead to the formation of stable complexes with proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar heterocyclic structure and are known for their biological activities.
3,4-Dihydro-3-oxo-2H-(1,4)-benzothiazin-2-ylacetic acid: Another compound with a related structure, used in various chemical and biological studies.
Uniqueness
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid is unique due to its specific stereochemistry and the presence of a benzotriazinone ring. This combination of features makes it particularly interesting for applications in medicinal chemistry and organic synthesis, where stereochemistry and functional group compatibility are crucial .
Properties
IUPAC Name |
(2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)14-15-16/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNMVFQETBLBRH-KCJUWKMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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